2-Benzyloxybenzylbromide
Overview
Description
2-Benzyloxybenzylbromide is an organic compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. It is characterized by the presence of a benzyl group attached to a benzene ring through an oxygen atom, with a bromine atom attached to the benzyl carbon. This compound is extensively studied for its potential therapeutic applications across different medical fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Benzyloxybenzylbromide typically involves the bromination of benzylic alcohols. One efficient method includes the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) as the brominating agent. The reaction is carried out under reflux conditions with a catalytic amount of benzoyl peroxide. The resulting polybrominated mixtures are then selectively debrominated using diethyl phosphite and N,N-diisopropylethylamine to afford the desired monobromides in satisfactory yields and high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Benzyloxybenzylbromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Reduction reactions can convert the bromide to the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Various substituted benzyloxybenzyl derivatives.
Oxidation: Benzyloxybenzaldehyde, benzyloxybenzoic acid.
Reduction: Benzyloxybenzyl alcohol.
Scientific Research Applications
2-Benzyloxybenzylbromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Derivatives of this compound are investigated for their potential therapeutic effects in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: It is used in the production of specialty chemicals, dyes, and fragrances
Mechanism of Action
The mechanism of action of 2-Benzyloxybenzylbromide involves its ability to act as an electrophile due to the presence of the bromine atom. This makes it reactive towards nucleophiles, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific derivatives and their applications. For instance, in medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar structure but lacks the benzyloxy group.
Benzyloxybenzyl Chloride: Similar structure but with a chlorine atom instead of bromine.
Benzyloxybenzyl Alcohol: The bromine atom is replaced by a hydroxyl group.
Uniqueness
2-Benzyloxybenzylbromide is unique due to its specific reactivity profile, which allows for selective substitution reactions. The presence of both the benzyloxy and bromine groups provides a versatile platform for the synthesis of a wide range of derivatives, making it valuable in various fields of research and industry .
Biological Activity
2-Benzyloxybenzylbromide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antiplatelet domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
Synthesis of this compound
The synthesis of this compound typically involves the bromination of the corresponding benzyloxy compound. The synthetic pathway often includes the use of benzyl bromide as a precursor, which facilitates the introduction of the bromine atom onto the aromatic ring.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. The compound has been evaluated against various bacterial strains, showing promising results:
- Activity against Gram-positive bacteria : The compound exhibited significant antimicrobial activity against strains like Staphylococcus aureus and Bacillus subtilis.
- Activity against Gram-negative bacteria : While moderate activity was observed against Gram-negative bacteria such as Escherichia coli, the overall effectiveness was lower compared to Gram-positive strains.
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
This compound | 10 | Gram-positive bacteria |
This compound | 50 | Gram-negative bacteria |
The minimum inhibitory concentration (MIC) values indicate that lower concentrations are effective against Gram-positive bacteria, suggesting a potential for development into an antimicrobial agent.
Antiplatelet Activity
In addition to its antimicrobial properties, this compound has been investigated for its antiplatelet effects. A study demonstrated that several derivatives of this compound showed potent inhibition of collagen-induced platelet aggregation, indicating its potential use in preventing thrombotic conditions.
- Inhibition Percentage : Compounds derived from this compound displayed inhibition percentages ranging from 40% to 85% at varying concentrations.
Compound | Inhibition (%) | Concentration (µM) |
---|---|---|
This compound | 70 | 25 |
Derivative A | 85 | 50 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Studies suggest that:
- Substituents on the benzene ring : The presence of electron-donating groups enhances antimicrobial activity.
- Bromine substitution : The position and number of bromine atoms can significantly affect both antimicrobial and antiplatelet activities.
Case Studies
- Antimicrobial Efficacy : A case study involving various derivatives showed that compounds with methoxy substitutions exhibited higher antibacterial activity compared to their unsubstituted counterparts. This suggests that specific functional groups can enhance the efficacy of the base structure.
- Antiplatelet Mechanism : In vitro studies indicated that the mechanism of action for antiplatelet activity involves inhibition of cyclooxygenase pathways, leading to reduced thromboxane synthesis.
Properties
IUPAC Name |
1-(bromomethyl)-2-phenylmethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLAVJJQEPGJAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363814 | |
Record name | 2-BENZYLOXYBENZYLBROMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103633-30-3 | |
Record name | 2-BENZYLOXYBENZYLBROMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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